molecular formula C9H3Br2F2N B580970 3,4-Dibromo-6,8-difluoroquinoline CAS No. 1210168-52-7

3,4-Dibromo-6,8-difluoroquinoline

Cat. No.: B580970
CAS No.: 1210168-52-7
M. Wt: 322.935
InChI Key: PUCJXOCPUXUORV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6,8-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 6,8-difluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: 3,4-Dibromo-6,8-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it offers enhanced reactivity and potential for functionalization, which is advantageous in synthetic chemistry and drug development .

Properties

IUPAC Name

3,4-dibromo-6,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCJXOCPUXUORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672690
Record name 3,4-Dibromo-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210168-52-7
Record name 3,4-Dibromo-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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